molecular formula C10H18Cl2N2 B7889943 (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride

(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride

Cat. No.: B7889943
M. Wt: 237.17 g/mol
InChI Key: ISKBUIGUNHZFKY-JZGIKJSDSA-N
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Description

(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride is a chiral amine compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is known for its enantiomeric purity and is often used as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride typically involves the asymmetric reduction of the corresponding ketone precursor. One common method is the catalytic asymmetric hydrogenation of the ketone using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of engineered transaminase enzymes. These enzymes are capable of converting the substrate, such as 3’-hydroxyacetophenone, to the desired amine with high enantiomeric excess and conversion rates .

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine dihydrochloride is unique due to its specific chiral configuration and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of enantiomerically pure compounds and in applications requiring specific chiral interactions .

Properties

IUPAC Name

4-[(1S)-1-aminoethyl]-N,N-dimethylaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2.2ClH/c1-8(11)9-4-6-10(7-5-9)12(2)3;;/h4-8H,11H2,1-3H3;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKBUIGUNHZFKY-JZGIKJSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)N(C)C)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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